1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea
Description
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group attached to a 5-oxopyrrolidin ring, which is further linked via a methyl group to a urea moiety substituted with a 4-methoxybenzyl group.
Key structural attributes:
- Benzo[d][1,3]dioxol-5-yl: Aromatic ring with methylenedioxy substituents, common in bioactive molecules for enhanced lipophilicity and metabolic stability.
- 5-Oxopyrrolidin: A lactam ring that may influence conformational rigidity and binding affinity.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-27-17-5-2-14(3-6-17)10-22-21(26)23-11-15-8-20(25)24(12-15)16-4-7-18-19(9-16)29-13-28-18/h2-7,9,15H,8,10-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCKTLEDRUUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with succinic anhydride, followed by cyclization.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidinone intermediates are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Final Urea Formation: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the benzo[d][1,3]dioxole and pyrrolidinone moieties suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring may form hydrogen bonds with amino acid side chains. These interactions could alter the function of the target protein, leading to a biological effect.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Insights
Substituent Effects on Bioactivity: The 4-methoxybenzyl group in the target compound may improve blood-brain barrier penetration compared to the 3-chlorobenzoyl analog, which is more electrophilic but less metabolically stable .
Synthetic Accessibility :
- Urea derivatives are typically synthesized via reactions between amines and isocyanates. For example, the 3-chlorobenzoyl analog was prepared in 44% yield under mild conditions , suggesting similar feasibility for the target compound.
- Substituents like 2,4-dimethoxypyrimidin-5-yl require specialized precursors, increasing synthetic complexity .
Similarity Analysis :
- Using Tanimoto coefficients (common in chemoinformatics), the target compound shares >70% structural similarity with analogs like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(p-tolyl)urea due to conserved urea and benzo[d][1,3]dioxol motifs .
Research Findings and Implications
Metabolic Stability: The methylenedioxy group in benzo[d][1,3]dioxol derivatives is known to resist oxidative metabolism, a feature shared by all compounds in Table 1 .
Target Selectivity :
- The 5-oxopyrrolidin ring may confer selectivity for proteases or kinases, as seen in related lactam-containing inhibitors .
Safety and Handling :
- Urea derivatives often require precautions against inhalation and skin contact (e.g., P201, P210 codes in ).
Biological Activity
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H24N2O4
- Molecular Weight : 360.42 g/mol
- IUPAC Name : this compound
This compound features a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cells. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM , indicating effective inhibition of cell proliferation .
Mechanisms of Action :
- Induction of Apoptosis : Flow cytometry results indicated that the compound accelerates apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : The compound also appears to induce G2/M phase arrest in the cell cycle, contributing to its anti-proliferative effects.
Anti-inflammatory Activity
In addition to its anti-cancer properties, the compound has shown promising results in reducing inflammation. Studies indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when treated with this compound in vitro . This suggests potential applications in treating inflammatory diseases.
Neuropharmacological Effects
Preliminary research indicates that this compound may also possess neuroprotective properties. It has been suggested that it could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. The IC50 for AChE inhibition was reported at 157.31 μM , showing moderate activity compared to standard inhibitors .
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | MCF7 | 25.72 ± 3.95 | Induction of apoptosis |
| Anti-Cancer | U87 | 45.2 ± 13.0 | Cell cycle arrest |
| Anti-inflammatory | Human Cells | - | Reduction of IL-6 and TNF-α levels |
| Neuropharmacological | AChE | 157.31 | Enzyme inhibition |
Case Studies
In a recent study involving tumor-bearing mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study utilized a dosage regimen that mirrored potential therapeutic applications in humans .
Another case study focused on its neuroprotective effects demonstrated that the compound could mitigate neuronal cell death induced by oxidative stress, suggesting further research into its application for neurodegenerative diseases is warranted .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-5-one core. Key steps include:
- Cyclization : Reacting benzo[d][1,3]dioxol-5-yl precursors with carbonyl-containing intermediates under basic conditions (e.g., potassium carbonate) to form the pyrrolidinone ring .
- Urea linkage formation : Coupling the pyrrolidinone intermediate with 4-methoxybenzyl isocyanate or via carbodiimide-mediated reactions .
- Purification : Chromatography (e.g., silica gel or HPLC) is essential to isolate the final product due to structural complexity . Critical parameters include solvent choice (e.g., DMF or THF), temperature control (often 0–80°C), and stoichiometric ratios to minimize side products.
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzodioxole, pyrrolidinone, and urea moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~395–400 g/mol) .
- Infrared spectroscopy (IR) : Detection of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and urea N-H bonds (~3300 cm⁻¹) . X-ray crystallography (if crystals are obtainable) provides definitive 3D conformation .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), given benzodioxole’s known antimicrobial properties .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the urea moiety’s hydrogen-bonding capacity .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing this compound’s bioactivity and synthetic yield?
Advanced strategies include:
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite to prioritize analogs .
- Reaction path modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction conditions (e.g., solvent effects, catalyst selection) .
- ADMET prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How should researchers resolve contradictions in bioactivity data between this compound and structural analogs?
Discrepancies often arise from subtle structural differences. Methodological approaches include:
- SAR analysis : Synthesize analogs with systematic substitutions (e.g., replacing 4-methoxybenzyl with 3,4-dimethoxybenzyl) and compare bioactivity .
- Crystallographic studies : Determine if conformational changes (e.g., urea torsion angles) alter target binding .
- Proteomic profiling : Use affinity pull-down assays to identify off-target interactions that may explain divergent results .
Q. What mechanistic studies are required to elucidate its metabolic stability and degradation pathways?
Key experiments involve:
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
- Hydrolysis studies : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) to assess urea bond stability, monitoring degradation products by NMR .
- Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic fate in cell-based systems .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
SAR-driven strategies include:
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzodioxole ring to enhance electrophilicity and target binding .
- Side-chain diversification : Replace the 4-methoxybenzyl group with heteroaromatic substituents (e.g., thiophene) to improve solubility and selectivity .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones) to exploit synergistic effects .
Methodological Tables
Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pyrrolidinone core | K₂CO₃, DMF, 60°C | 65–75 | |
| 2 | Urea coupling | 4-Methoxybenzyl isocyanate, DCM, RT | 50–60 | |
| 3 | Final purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |
Table 2. Comparative Bioactivity of Structural Analogs
| Analog Structure | Key Modification | IC₅₀ (μM) Antimicrobial | Reference |
|---|---|---|---|
| Parent compound | None | 12.5 (S. aureus) | |
| Thiophene variant | Benzodioxole → thiophene | 8.3 | |
| Nitro-substituted | -NO₂ at benzodioxole | 5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
